molecular formula C15H15FN2 B14445912 3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine CAS No. 79362-35-9

3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine

Cat. No.: B14445912
CAS No.: 79362-35-9
M. Wt: 242.29 g/mol
InChI Key: YANMJSIUFVFKQR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine is a chemical compound that features a fluorophenyl group, a pyridinyl group, and a prop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 3-pyridinecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.

    Reduction: The chalcone intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine products.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine
  • 3-(4-Bromophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine
  • 3-(4-Methylphenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine

Uniqueness

3-(4-Fluorophenyl)-N-methyl-3-(pyridin-3-yl)prop-2-en-1-amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

79362-35-9

Molecular Formula

C15H15FN2

Molecular Weight

242.29 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine

InChI

InChI=1S/C15H15FN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3

InChI Key

YANMJSIUFVFKQR-UHFFFAOYSA-N

Canonical SMILES

CNCC=C(C1=CC=C(C=C1)F)C2=CN=CC=C2

Origin of Product

United States

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